molecular formula C23H19FN2O3S B2407185 N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895651-00-0

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2407185
CAS No.: 895651-00-0
M. Wt: 422.47
InChI Key: DCRQBFCRAMQTGF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a quinoline core structure, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the quinoline ring, followed by various functional group transformations . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a quinoline core, which is a bicyclic compound containing two fused benzene rings . The exact molecular structure of this specific compound would require further analysis.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the quinoline ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be determined through various analytical techniques .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Induction and Anticancer Activity

    A derivative of 4-anilinoquinazolines, which shares a similar structure with N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine, has been identified as a potent apoptosis inducer and a promising anticancer clinical candidate. This compound demonstrates exceptional efficacy in breast and other cancer models due to its ability to induce apoptosis effectively (Sirisoma et al., 2009).

  • Cytotoxic Activity Against Cancer Cells

    Another related compound, 3-hydroxyquinolin-4(1H)-one derivatives, synthesized with the aim to explore the cytotoxic activity against various cancer cell lines, indicates the potential of quinolin-4-amine derivatives in cancer treatment. These compounds have been found to show significant cytotoxic effects in in vitro screenings (Kadrić et al., 2014).

Imaging and Diagnostic Applications

  • PET Imaging Agent for Tumor Detection: Fluorine-labeled 4-aminoquinazoline derivatives, closely related to the structure of this compound, have been synthesized and evaluated as potential PET imaging agents for tumor detection. These compounds have shown promising results in biodistribution experiments and could outperform existing imaging agents in certain aspects (Chen et al., 2012).

Fluorescence and Sensing Applications

  • Fluorophore with Strong Fluorescence in Aqueous Media: 6-Methoxy-4-quinolone, a structurally similar compound, is a novel fluorophore with strong fluorescence characteristics in a wide pH range of aqueous media. It has high stability against light and heat, suggesting its potential application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQBFCRAMQTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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